molecular formula C23H23N3O6 B2830249 4-acetamido-N-{2-[(8-ethoxy-2-oxo-2H-chromen-3-yl)formamido]ethyl}benzamide CAS No. 1021107-98-1

4-acetamido-N-{2-[(8-ethoxy-2-oxo-2H-chromen-3-yl)formamido]ethyl}benzamide

Cat. No.: B2830249
CAS No.: 1021107-98-1
M. Wt: 437.452
InChI Key: LBWCLDHPHPUAOL-UHFFFAOYSA-N
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Description

4-acetamido-N-{2-[(8-ethoxy-2-oxo-2H-chromen-3-yl)formamido]ethyl}benzamide is a useful research compound. Its molecular formula is C23H23N3O6 and its molecular weight is 437.452. The purity is usually 95%.
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Scientific Research Applications

GPR35 Agonist Research

Research on chromene derivatives, such as 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, has provided potent and selective agonists for the orphan G protein-coupled receptor GPR35. This research has implications for understanding receptor mechanisms and developing therapeutic agents. Tritium-labeled forms of these compounds have facilitated studies on binding affinities and kinetics, aiding in the identification of new potent agonists for GPR35, which could have significant pharmacological implications (Thimm et al., 2013).

Synthesis and Biological Activities

Another study on the solvent-free synthesis of chromene-3-carboxamide derivatives has explored their antioxidant and antibacterial activities. These compounds were synthesized via a multicomponent reaction and exhibited promising antibacterial and antioxidant properties in vitro, highlighting the potential for chromene derivatives in developing new therapeutic agents (Chitreddy & Shanmugam, 2017).

Catalytic Reactions

Research involving platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides, including benzamide derivatives, highlights the synthetic utility of these reactions in producing N-ethylbenzamide and related compounds efficiently. This work underscores the importance of catalytic strategies in the synthesis of functionally diverse amides (Wang & Widenhoefer, 2004).

Properties

IUPAC Name

N-[2-[(4-acetamidobenzoyl)amino]ethyl]-8-ethoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O6/c1-3-31-19-6-4-5-16-13-18(23(30)32-20(16)19)22(29)25-12-11-24-21(28)15-7-9-17(10-8-15)26-14(2)27/h4-10,13H,3,11-12H2,1-2H3,(H,24,28)(H,25,29)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWCLDHPHPUAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCNC(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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